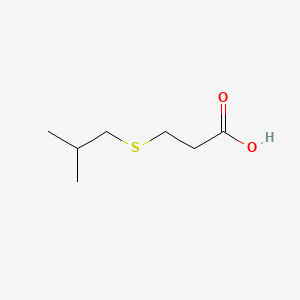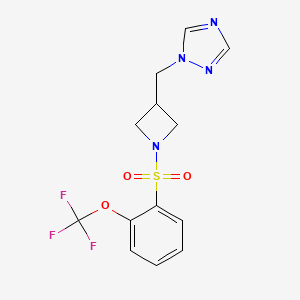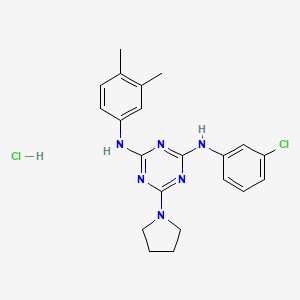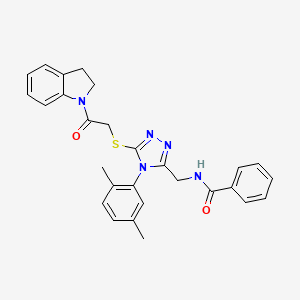
2-Bromo-5-(cyclobutylmethoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Brominated Trihalomethylenones as Versatile Precursors
Brominated Trihalomethylenones, including compounds like 2-Bromo-5-(cyclobutylmethoxy)pyrazine, serve as versatile precursors for synthesizing various pyrazoles with potential applications in material science. Martins et al. (2013) explored these precursors for the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions, resulting in products with moderate to good yields. The potential applications of these compounds span across various fields, including material science and pharmaceuticals (Martins et al., 2013).
Applications in Organic Optoelectronic Materials
The pyrazine scaffold, as part of compounds like this compound, is pivotal in organic optoelectronic materials. Meti et al. (2017) reported efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives. These compounds, obtained from regio-selective amination reactions of dihalo-pyrrolopyrazines, exhibit promising optical and thermal properties, indicating their potential as organic materials for optoelectronic applications (Meti et al., 2017).
Applications in Corrosion Inhibition
Corrosion Inhibition Performance
Pyrazine derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties. Saha et al. (2016) investigated four novel pyrazine derivatives, including 2-aminopyrazine and 2-amino-5-bromopyrazine, for their potential as corrosion inhibitors using computational chemistry. The study reflected that the introduction of specific groups could enhance the corrosion-resistant properties of these compounds, highlighting their potential application in protecting materials from corrosion (Saha et al., 2016).
Applications in Biological and Chemical Studies
Synthesis and Antibacterial Activities
This compound derivatives have been synthesized and tested for their antibacterial properties. Tribak et al. (2018) conducted a study on the cyclocondensation of certain derivatives, resulting in compounds exhibiting good antibacterial activity against specific strains like Bacillus cereus and Staphylococcus aureus. This indicates the potential of these compounds in medical and pharmaceutical applications, particularly as antibacterial agents (Tribak et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5-(cyclobutylmethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-4-12-9(5-11-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEGSSFTCGWMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2436743.png)

![N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2436745.png)
![methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]pentanoate](/img/structure/B2436746.png)
![N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2436747.png)
![3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B2436749.png)


![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2436757.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2436759.png)


![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2436763.png)
